![molecular formula C21H18F3NO4 B13504917 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of fluorinated pyrrolidine derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Pyrrolidine Ring: The pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide or a carboxylating reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The Fmoc protecting group can be removed by hydrolysis using a base such as piperidine.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as cesium carbonate.
Carboxylation: Carbon dioxide or carboxylating reagents under high pressure and temperature.
Major Products:
Fmoc-Protected Derivatives: Various Fmoc-protected derivatives can be synthesized by substituting the Fmoc group with different nucleophiles.
Carboxylated Derivatives: Carboxylated derivatives with different functional groups can be obtained by modifying the carboxylic acid functionality.
Applications De Recherche Scientifique
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Peptide Synthesis: The compound is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Medicinal Chemistry: It is used in the design and synthesis of fluorinated analogs of bioactive molecules for drug discovery and development.
Bioconjugation: The compound can be used for the modification of biomolecules such as proteins and nucleic acids to enhance their stability and activity.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The Fmoc group serves as a protecting group that can be selectively removed under basic conditions, allowing for the introduction of various functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in medicinal chemistry and material science applications.
Comparaison Avec Des Composés Similaires
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound is similar in structure but lacks the trifluoromethyl group, making it less lipophilic and stable.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but features an azetidine ring instead of a pyrrolidine ring, resulting in different reactivity and properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound contains an Fmoc group and a phenylalanine derivative, making it useful in peptide synthesis and medicinal chemistry.
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C21H18F3NO4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)18-16(19(26)27)9-10-25(18)20(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,26,27) |
Clé InChI |
PWIXMBUIFWKPBF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C1C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


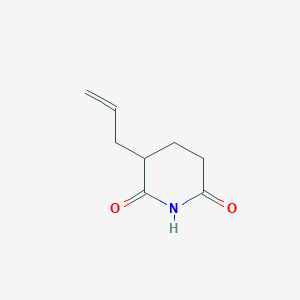
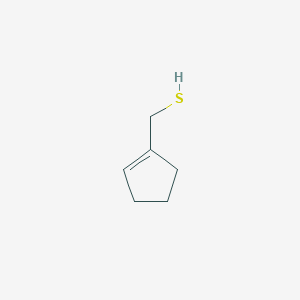
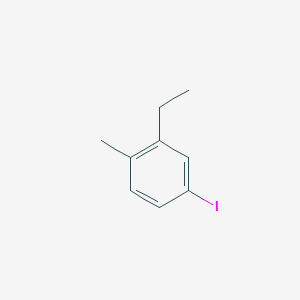
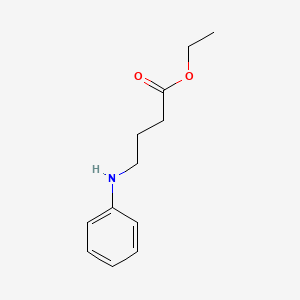
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
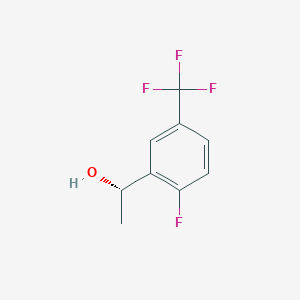
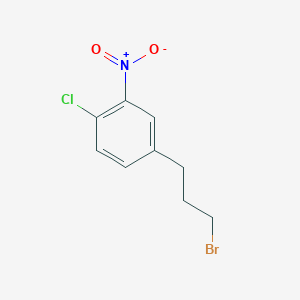
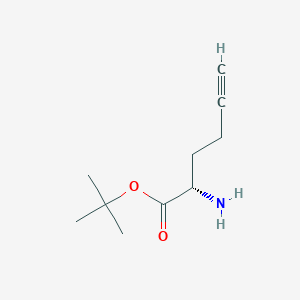
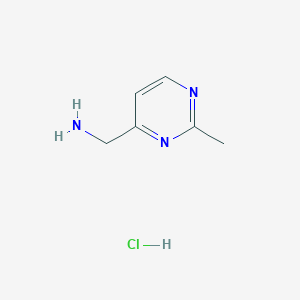
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
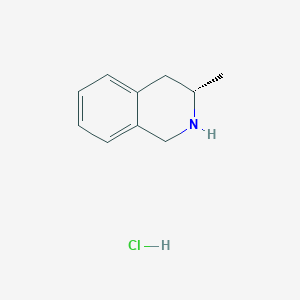
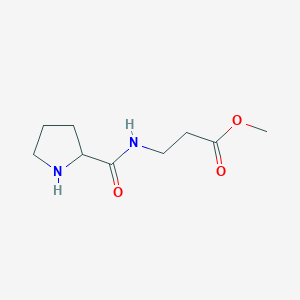
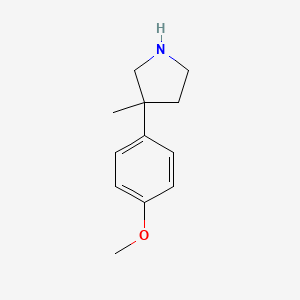
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
